4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a dimethyl group, a morpholinylmethyl group, and a phenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted pyrazoles.
Scientific Research Applications
4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-(dimethylamino)phenylmagnesium bromide
- 4,7-dibromo-[1,2,5]thiadiazolo[3,4-]
Uniqueness
4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H21BrN4O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23) |
InChI Key |
FYCFPMNEBNWCOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.